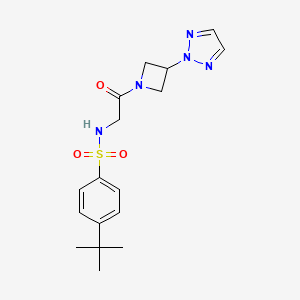

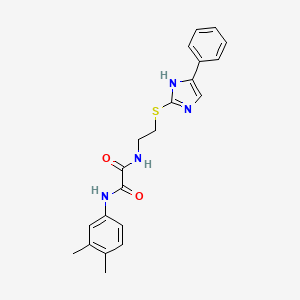

N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Disease Treatment

Compounds similar to N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide have been investigated for their enzyme inhibitory properties and potential in treating diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. For instance, a study by Lolak et al. (2020) focused on benzenesulfonamides incorporating 1,3,5-triazine motifs and demonstrated their effectiveness in inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with these diseases. These compounds showed moderate to high enzyme inhibitory potency, suggesting potential therapeutic applications (Lolak et al., 2020).

Antioxidant Properties

The same study by Lolak et al. also highlighted the antioxidant properties of these compounds through various assays, such as DPPH radical scavenging assay, ABTS radical decolorization assay, and metal chelating methods. The antioxidant capacity of these compounds adds another layer of potential therapeutic benefit, particularly in diseases where oxidative stress plays a significant role (Lolak et al., 2020).

Antimicrobial and UV Protection Applications

Research on thiazole azodyes containing sulfonamide moieties, as presented by Mohamed et al. (2020), demonstrates the utility of similar compounds in providing UV protection and antimicrobial properties to cotton fabrics. This suggests a potential non-medical application of such compounds in material science, particularly in the development of functional textiles with added health and protection benefits (Mohamed et al., 2020).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Nocentini et al. (2016) explored benzenesulfonamide containing compounds that incorporate phenyl-1,2,3-triazole moieties for their ability to inhibit human carbonic anhydrase (CA) isoforms, particularly hCA II, IX, and XII. These enzymes are involved in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, suggesting that compounds related to this compound could be effective in lowering intraocular pressure in glaucoma patients (Nocentini et al., 2016).

Anticancer and Antiviral Potential

The synthesis and characterization of novel sulfonamides, including those with triazole rings, have shown promising anticancer and antiviral activities. Almashal et al. (2020) reported significant cytotoxic activity against human cancer cell lines and antiviral activity against HIV replication, indicating the potential of these compounds as starting points for the development of new anticancer and antiviral drugs (Almashal et al., 2020).

Propiedades

IUPAC Name |

4-tert-butyl-N-[2-oxo-2-[3-(triazol-2-yl)azetidin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-17(2,3)13-4-6-15(7-5-13)26(24,25)20-10-16(23)21-11-14(12-21)22-18-8-9-19-22/h4-9,14,20H,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVURWBKTNNNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918096.png)

![5-(4-methoxybenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2918098.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2918100.png)

![methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2918101.png)

![benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2918102.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B2918108.png)

![[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2918110.png)

![4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2918116.png)